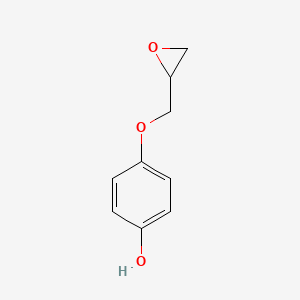

4-(Glycidyloxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

4-(oxiran-2-ylmethoxy)phenol |

InChI |

InChI=1S/C9H10O3/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9-10H,5-6H2 |

InChI Key |

MBMUWELGNWWSKI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)O |

Origin of Product |

United States |

Iii. Investigations into the Reactivity and Chemical Transformations of 4 Glycidyloxy Phenol

Reactivity of the Oxirane Ring in 4-(Glycidyloxy)phenol

The three-membered heterocyclic ether, the oxirane ring, is susceptible to ring-opening reactions due to its inherent ring strain. This reactivity is a cornerstone of the utility of glycidyl (B131873) ethers in polymer chemistry and organic synthesis.

The reaction of epoxides with nucleophiles is a fundamental transformation that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism under neutral or basic conditions. In the case of asymmetrically substituted epoxides like this compound, the incoming nucleophile preferentially attacks the less sterically hindered carbon atom of the oxirane ring. chemistrysteps.comlibretexts.org This regioselectivity is a hallmark of the SN2 pathway.

The reaction is initiated by the attack of a nucleophile on one of the electrophilic carbon atoms of the epoxide. This leads to the opening of the strained ring and the formation of a new carbon-nucleophile bond. The oxygen atom of the epoxide is converted into an alkoxide, which is subsequently protonated to yield a hydroxyl group.

The kinetics of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. Strong nucleophiles, such as amines and phosphides, facilitate a more rapid ring-opening process. For instance, the reaction of phenyl glycidyl ether, a compound structurally similar to this compound, with aniline (B41778) is catalyzed by various Lewis acids. The choice of catalyst can significantly impact the reaction time and yield.

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| Mg(ClO4)2 | 0.5 | 95 |

| LiClO4 | 1.5 | 92 |

| Zn(ClO4)2·6H2O | 2 | 90 |

| Bi(OTf)3 | 3 | 85 |

| Sc(OTf)3 | 4 | 82 |

| None | 24 | Trace |

This table illustrates the catalytic efficiency of various Lewis acids in the ring-opening reaction of phenyl glycidyl ether with aniline at room temperature under solvent-free conditions, providing a model for the reactivity of this compound. researchgate.net

Under acidic conditions, the oxirane ring of this compound can be activated towards nucleophilic attack. The reaction is initiated by the protonation of the epoxide oxygen by a protic acid or coordination with a Lewis acid. core.ac.ukkhanacademy.org This electrophilic activation makes the epoxide a better leaving group and increases the electrophilicity of the ring carbons.

The subsequent nucleophilic attack can proceed through a mechanism that has significant SN1 character. libretexts.orglibretexts.org In this scenario, the carbon-oxygen bond begins to break, leading to the development of a partial positive charge on the more substituted carbon atom. libretexts.orgmasterorganicchemistry.com Consequently, weak nucleophiles will preferentially attack the more substituted carbon of the epoxide ring. chemistrysteps.comlibretexts.org This is in contrast to the regioselectivity observed under basic or neutral conditions.

The mechanism can be depicted as a hybrid between SN1 and SN2, where the nucleophile attacks the electrophilic carbon before a full carbocation intermediate is formed. libretexts.org The choice of acid catalyst, whether a Brønsted or Lewis acid, can influence the reaction rate and selectivity. Lewis acids such as boron trifluoride etherate (BF3·Et2O) are effective catalysts for the regiospecific opening of vinyl epoxides by alcohols. researchgate.net

The oxirane ring of this compound can undergo esterification through a ring-opening reaction with carboxylic acids. This reaction is of significant industrial importance for the synthesis of specialty polymers and coatings. The process involves the nucleophilic attack of the carboxylate anion on the epoxide ring.

The reaction can be catalyzed by both acids and bases. Lewis acids, in cooperation with a base, have been shown to be highly efficient catalyst systems for the nucleophilic ring opening of terminal epoxides by carboxylic acids. nih.gov For instance, a cooperative catalyst system composed of an iron(III) benzoate (B1203000) complex and guanidinium (B1211019) carbonate has been reported to be effective. nih.gov The proposed mechanism involves the activation of the epoxide by the Lewis acid, followed by the nucleophilic attack of the carboxylate.

It is important to note that the phenolic hydroxyl group of this compound is generally less reactive towards esterification with carboxylic acids under standard conditions compared to the epoxide ring-opening reaction. libretexts.orgyoutube.com This differential reactivity allows for selective transformations of the molecule.

| Catalyst System | Conditions | Yield (%) |

|---|---|---|

| [Fe3O(benzoate)6(H2O)3]NO3 / Guanidinium carbonate | Neat, 80 °C | >95 |

| FeCl3 / Pyridine | Neat, 80 °C | High |

| Chromium(III) salen complexes | Various | High |

This table presents examples of catalyst systems for the ring-opening esterification of epoxides with carboxylic acids, which can be applied to this compound. nih.gov

Chemical Transformations of the Phenolic Moiety in this compound

The phenolic part of the this compound molecule also exhibits characteristic reactivity, primarily involving the aromatic ring and the hydroxyl group's influence on it.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating glycidyloxy group. wikipedia.orgwikipedia.org The oxygen atom of the ether linkage donates electron density to the benzene (B151609) ring through resonance, thereby increasing its nucleophilicity. organicchemistrytutor.com

This activating effect directs incoming electrophiles to the ortho and para positions relative to the glycidyloxy substituent. organicchemistrytutor.commasterorganicchemistry.com Since the para position is already substituted, electrophilic attack will predominantly occur at the ortho positions. The glycidyloxy group is therefore considered an ortho, para-director. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com The increased reactivity of the ring means that these reactions can often be carried out under milder conditions than those required for unsubstituted benzene. libretexts.org

| Substituent Type | Nature of Group | Directing Effect | Example Groups |

|---|---|---|---|

| Activating | Strongly Electron-Donating | Ortho, Para | -OH, -NH2, -OR |

| Activating | Moderately Electron-Donating | Ortho, Para | -OCOR, -NHCOR |

| Activating | Weakly Electron-Donating | Ortho, Para | -R (Alkyl) |

| Deactivating | Weakly Electron-Withdrawing | Ortho, Para | -F, -Cl, -Br, -I |

| Deactivating | Moderately Electron-Withdrawing | Meta | -C=O, -SO3H, -CN |

| Deactivating | Strongly Electron-Withdrawing | Meta | -NO2, -NR3+ |

This table summarizes the directing effects of various substituent groups in electrophilic aromatic substitution, illustrating the role of the glycidyloxy group as an activating ortho, para-director.

The phenolic moiety of this compound can participate in redox reactions. The initial step in the oxidation of phenols often involves the formation of a phenoxy radical. mdpi.comnih.gov This can occur through the donation of a hydrogen atom from the hydroxyl group. nih.gov

The stability and reactivity of the resulting phenoxy radical are influenced by the substituents on the aromatic ring. The one-electron reduction potential of phenoxyl radicals is a key parameter in understanding their thermodynamic properties and their role in electron transfer reactions. researchgate.netacs.org For instance, the reduction potential of a phenoxy radical can be measured using techniques like photomodulated voltammetry. researchgate.net

Phenoxyl radicals can undergo further reactions, such as coupling or further oxidation. mdpi.com The redox behavior of phenolic compounds is crucial in various contexts, including their activity as antioxidants, where they can scavenge free radicals. mdpi.comnih.gov In some cases, phenoxyl radicals can also exhibit pro-oxidant activity. nih.gov The specific redox potential of the phenoxy group in this compound would determine its behavior in such processes.

Intramolecular Rearrangement Mechanisms

The intramolecular rearrangement of aryl ethers is a significant area of study in organic chemistry, with the Claisen rearrangement of aryl allyl ethers being a canonical example. libretexts.orglibretexts.org However, this compound, as an aryl glycidyl ether, does not possess the requisite allyl moiety for a classical researchgate.netresearchgate.net-sigmatropic rearrangement. The potential for intramolecular rearrangement in this compound is instead intrinsically linked to the reactivity of its terminal epoxide ring.

Investigations into the chemistry of related aryl glycidyl ethers, such as Phenyl glycidyl ether, reveal that transformations are typically initiated by the opening of the highly strained three-membered epoxide ring. researchgate.net This process can be facilitated under thermal or catalytic (acidic or basic) conditions.

Thermally-Induced Transformations: At elevated temperatures, the glycidyl ether linkage may undergo homolytic cleavage. Studies on the thermal degradation of epoxy resins derived from diglycidyl ethers show that the ether bond (C-O) is among the weaker points in the molecular structure, susceptible to breaking at temperatures around 300°C and above. cnrs.fr While this often leads to complex degradation pathways rather than a clean rearrangement, it underscores the potential for bond cleavage under thermal stress, a prerequisite for any subsequent rearrangement.

Catalytic Rearrangements: Acid or base catalysis provides a lower energy pathway for the opening of the epoxide ring, which can lead to subsequent intramolecular reactions.

Acid Catalysis: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the electrophilic carbons of the ring more susceptible to nucleophilic attack. An intramolecular reaction could conceivably occur if the phenolic hydroxyl group (in a related molecule) or another nucleophilic site on the aromatic ring attacks the activated epoxide. However, in the case of simple phenyl glycidyl ether, acid-catalyzed reactions with external nucleophiles, such as phenols, typically result in the formation of a primary alcohol as the major product and a secondary alcohol as a minor product, indicating intermolecular reactions are favored. researchgate.net

Base Catalysis: Under basic conditions, a strong nucleophile can attack one of the epoxide carbons, leading to ring-opening. While often an intermolecular process, the possibility for an intramolecular rearrangement exists if a transient anionic species were to be formed that could facilitate a molecular reorganization.

Although a direct, concerted intramolecular rearrangement of the entire glycidyloxy group onto the aromatic ring is not a recognized pathway for this compound, the reactivity of the epoxide functionality provides the potential for complex, multi-step transformations that could result in rearranged products under specific catalytic or thermal conditions. These transformations, however, are more aptly described as ring-opening followed by cyclization or other reactions, rather than a concerted sigmatropic rearrangement.

Free Radical Chemistry and Electron Spin Studies of Related Glycidyloxy-Phenols

The phenolic hydroxyl group in glycidyloxy-phenols is a key determinant of their free radical chemistry. Like other phenolic compounds, they can act as antioxidants by donating the hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. This process generates a phenoxy radical, a comparatively stable radical species due to the delocalization of the unpaired electron across the aromatic ring. frontiersin.org

The stability and electronic properties of this phenoxy radical are significantly influenced by the substituents on the aromatic ring. In the case of a this compound-derived radical, the glycidyloxy group at the para position plays a crucial role. The oxygen atom of the ether linkage can donate electron density into the aromatic π-system, which helps to stabilize the phenoxy radical.

Electron Spin Resonance (ESR) Spectroscopy: Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection and characterization of radical species. nih.gov The ESR spectrum of a phenoxy radical provides valuable information about the distribution of the unpaired electron's spin density within the molecule. This is primarily determined from the hyperfine coupling constants (a), which arise from the interaction of the electron spin with the magnetic moments of nearby nuclei (typically protons, ¹H). libretexts.org

While specific ESR spectral data for the 4-(glycidyloxy)phenoxy radical is not extensively documented, the expected spectrum can be inferred from studies on structurally similar p-alkoxyphenoxy radicals. rsc.orgrsc.org The unpaired electron in these radicals has significant spin density at the ortho and meta positions of the aromatic ring, leading to characteristic hyperfine splitting patterns.

The interaction of the unpaired electron with the protons on the aromatic ring results in a distinct splitting pattern in the ESR spectrum. For a p-substituted phenoxy radical, the primary hyperfine coupling is with the two equivalent ortho-protons and the two equivalent meta-protons. The magnitude of the hyperfine coupling constant (aH) is proportional to the spin density at the carbon atom to which the proton is attached.

The table below presents typical hyperfine coupling constants observed for phenoxy radicals with various substituents, illustrating the influence of substitution patterns on spin density distribution.

| Phenoxy Radical | Position of Proton | Hyperfine Coupling Constant (aH) in Gauss (G) |

|---|---|---|

| Phenoxy | ortho (2,6) | 6.26 |

| meta (3,5) | 1.76 | |

| para (4) | 9.98 | |

| 4-Methoxyphenoxy | ortho (2,6) | ~4.9 |

| meta (3,5) | ~1.8 | |

| 4-Methylphenoxy | ortho (2,6) | ~5.5 |

| meta (3,5) | ~1.8 |

Note: The values are approximate and can vary with solvent and temperature. Data is compiled from general findings in ESR studies of phenoxy radicals. rsc.org

For the 4-(glycidyloxy)phenoxy radical, one would expect hyperfine coupling constants for the ortho and meta protons that are broadly similar to those of the 4-methoxyphenoxy radical. The electron-donating nature of the ether oxygen at the para position tends to decrease the spin density at the ortho positions compared to the unsubstituted phenoxy radical. Further interactions could potentially be observed with the protons of the glycidyloxy side chain, although these couplings are typically much smaller and may not always be resolved. rsc.org

Iv. Polymerization and Crosslinking Science of 4 Glycidyloxy Phenol Derived Systems

Fundamental Mechanisms of Epoxy Homopolymerization

Epoxy homopolymerization, the self-polymerization of epoxy monomers without a curing agent, can be initiated by Lewis bases or acids. Anionic polymerization, often initiated by tertiary amines like benzyldimethylamine or 4-(dimethylamino)pyridine (DMAP), proceeds through a nucleophilic attack on the carbon atom of the epoxy ring. researchgate.net This process can be complex, with several proposed reaction pathways. researchgate.net

Key findings from studies on epoxy homopolymerization initiated by DMAP reveal that it can achieve high polymerization rates and produce longer primary chains compared to other initiators. researchgate.net A critical molar ratio of DMAP to epoxy groups is necessary to reach complete conversion. The resulting networks exhibit a high crosslink density, leading to high glass transition temperatures (Tg) of around 160°C and a rubbery elastic modulus exceeding 100 MPa. researchgate.net

An important side reaction in some epoxy curing systems is the homopolymerization of the epoxy groups, which can be catalyzed by either acids or bases. tri-iso.com This reaction consumes epoxy groups that would otherwise react with the primary curing agent, potentially affecting the final network structure and properties. tri-iso.com

Strategies for Copolymerization with Diverse Monomers

To tailor the properties of epoxy resins, 4-(glycidyloxy)phenol can be copolymerized with a variety of other monomers. This approach allows for the incorporation of different functionalities and the modification of properties such as flexibility, thermal stability, and chemical resistance.

One strategy involves the copolymerization of glycidyl (B131873) ethers with other cyclic monomers like tetrahydrofuran (B95107) (THF). For instance, copolymers of glycidyl phenyl ether (GPE) and THF have been synthesized using B(C6F5)3 as a catalyst, resulting in copolymers with a wide range of molecular weights. researchgate.net Another example is the copolymerization of epoxyeugenol, a bio-based epoxy monomer, with bisphenol A diglycidyl ether (DGEBA), a conventional epoxy resin. elsevierpure.com

The monomer-activated ring-opening polymerization (MAROP) technique has been employed for the copolymerization of functional glycidyl ethers. d-nb.info For example, ethoxyethyl glycidyl ether (EEGE) has been copolymerized with glycidyl cinnamate (B1238496) (GC), a photoreactive epoxide. d-nb.info This method allows for the synthesis of copolymers with varying compositions and well-defined molecular weights. d-nb.info

The reactivity ratios of the comonomers play a crucial role in the final copolymer structure. In the case of EEGE and GC copolymerization, a gradient-like distribution of the monomers was observed, indicating different reactivities. d-nb.info

Crosslinking Network Formation with Advanced Curing Agents

The formation of a three-dimensional crosslinked network is the essence of curing epoxy resins. This is typically achieved by reacting the epoxy resin with a suitable curing agent, also known as a hardener. The choice of curing agent significantly influences the reaction mechanism, curing kinetics, and the final properties of the thermoset. core.ac.uk

Amines are the most commonly used curing agents for diglycidyl ether-type epoxy resins. core.ac.ukresearchgate.net The curing process involves the reaction of the primary and secondary amine hydrogens with the epoxy groups. nih.gov The reaction of a primary amine with an epoxy group forms a secondary amine, which can then react with another epoxy group to create a tertiary amine and a crosslink point. nih.gov

The structure of the amine curing agent has a significant impact on the network architecture and final properties. Aliphatic diamines are often used for room or moderate temperature curing, resulting in materials with moderate glass transition temperatures. core.ac.uk For high-performance applications requiring high Tg, aromatic amines are employed, although they typically require higher curing temperatures. core.ac.uk The reactivity of different amine isomers can also influence the curing process and the resulting network structure. nih.gov

The formation of the network can be monitored by techniques like near-infrared (NIR) spectroscopy, which can track the concentration of functional groups such as epoxide, primary amine, and secondary amine throughout the curing process. nih.gov

Anhydrides are another important class of curing agents for epoxy resins, often yielding materials with high thermal and chemical resistance. polymerinnovationblog.comyoutube.com The curing mechanism with anhydrides is initiated by a source of hydroxyl groups, which can come from the epoxy resin itself, trace amounts of water, or an added catalyst. polymerinnovationblog.com The hydroxyl group opens the anhydride (B1165640) ring to form a carboxylic acid, which then reacts with an epoxy group to form an ester and another hydroxyl group, propagating the reaction. tri-iso.comresearchgate.net

Accelerators, such as tertiary amines, imidazoles, or quaternary ammonium (B1175870) salts, are often used to speed up the curing reaction. polymerinnovationblog.comyoutube.com These accelerators can function by facilitating the opening of the anhydride or epoxide ring and promoting the homopolymerization of the epoxy groups. polymerinnovationblog.comyoutube.com

The properties of the cured epoxy resin depend on several factors, including the type of epoxy resin and anhydride used, the accelerator, and the stoichiometry of the formulation. tri-iso.com

| Curing Agent Type | Typical Curing Conditions | Key Advantages | Common Accelerators |

|---|---|---|---|

| Aliphatic Amines | Room to moderate temperature | Good mechanical properties | Not always required |

| Aromatic Amines | High temperature | High glass transition temperature, excellent chemical resistance | Not always required |

| Anhydrides | Elevated temperature | High thermal stability, excellent electrical properties tri-iso.com | Tertiary amines, Imidazoles polymerinnovationblog.com |

Photoinitiated Polymerization Kinetics and Pathway Elucidation

Photoinitiated polymerization, or photocuring, offers several advantages, including rapid curing at ambient temperatures and spatial and temporal control over the polymerization process. Cationic photopolymerization is a common method for curing epoxy monomers, including glycidyl ethers. rsc.org This process is initiated by photoacid generators, typically onium salts like iodonium (B1229267) and sulfonium (B1226848) salts, which produce a strong acid upon UV irradiation. rsc.org

The kinetics of photoinitiated cationic polymerization of glycidyl ethers can be complex. The polymerization often exhibits an auto-accelerated nature as the temperature of the sample increases due to the exothermic reaction. researchgate.net The presence of a photosensitizer can reduce the induction period and initiate polymerization at a slower rate initially. researchgate.net

Frontal photopolymerization is a technique that can be used to cure thick samples. rsc.org In this process, a localized application of light initiates polymerization, and the heat generated by the reaction propagates a curing front through the material. rsc.org

Controlled Polymerization Techniques Employing Glycidyloxy Functionalities

Controlled polymerization techniques allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. For glycidyl ethers, several controlled polymerization methods have been explored.

Anionic ring-opening polymerization (AROP) can be used for the controlled polymerization of long-chain alkyl glycidyl ethers with the addition of a crown ether to control the reactivity of the propagating species. rsc.org This method has been used to synthesize homopolymers and amphiphilic ABA triblock copolymers with polyethylene (B3416737) glycol (PEG) as the central block. rsc.org

Monomer-activated ring-opening polymerization (MAROP) is another technique that enables the controlled polymerization of glycidyl ethers. This method has been used for the copolymerization of ethoxyethyl glycidyl ether (EEGE) and glycidyl cinnamate (GC) using a triisobutylaluminum (B85569) catalyst and a tetraoctylammonium bromide initiator. d-nb.info

Influence of Molecular Structure on Polymerization Behavior

The molecular structure of this compound is a critical determinant of its polymerization behavior and the ultimate properties of the resulting polymeric materials. This compound possesses three key structural features that dictate its reactivity and the architecture of the crosslinked network: the phenolic hydroxyl group, the glycidyl ether group (containing the epoxide ring), and the aromatic phenyl ring. The interplay between these components governs the initiation, propagation, and termination steps of polymerization, as well as the thermal and mechanical characteristics of the cured resin.

Furthermore, the phenolic hydroxyl group can significantly influence the reaction kinetics through hydrogen bonding. nih.govuni-bayreuth.de Intermolecular hydrogen bonding between the hydroxyl group of one monomer and the oxygen atom of the epoxide ring of another can pre-organize the monomers, potentially leading to an accelerated rate of polymerization. uni-bayreuth.de Conversely, intramolecular hydrogen bonding, if sterically feasible with certain substituents, could potentially decrease reactivity by stabilizing the monomer.

The glycidyl ether group contains a terminal epoxide ring, which is the primary functional group responsible for the polymerization of this compound. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening polymerization. The reactivity of the epoxide ring is influenced by the electronic effects of the phenoxy group attached to it. The electron-withdrawing nature of the phenyl ring can impact the electron density on the epoxide ring, thereby influencing its susceptibility to nucleophilic attack.

The aromatic phenyl ring imparts significant rigidity to the polymer backbone. During polymerization, the incorporation of these rigid phenyl units into the crosslinked network contributes to a higher glass transition temperature (Tg) and enhanced thermal stability of the cured material. The planarity and bulkiness of the phenyl ring also restrict segmental motion in the polymer network, leading to increased modulus and hardness.

Substituents on the phenyl ring of this compound would be expected to have a profound effect on its polymerization behavior. Electron-donating groups (EDGs) would increase the electron density on the phenoxide oxygen, making it a more potent nucleophile and potentially accelerating the polymerization rate. Conversely, electron-withdrawing groups (EWGs) would decrease the nucleophilicity of the phenoxide, likely leading to a slower reaction. The position of the substituent (ortho, meta, or para to the glycidyloxyl group) would also play a crucial role due to steric and electronic effects.

The following table summarizes the anticipated influence of different types of substituents on the phenyl ring on the polymerization behavior of this compound-derived systems, based on general principles of organic and polymer chemistry.

| Substituent Type on Phenyl Ring | Expected Effect on Phenolic -OH Reactivity | Expected Effect on Epoxide Ring Reactivity | Overall Expected Impact on Polymerization Rate | Expected Impact on Polymer Tg |

| Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) | Increased nucleophilicity of the corresponding phenoxide | Minor electronic effect | Likely increase | May decrease due to increased flexibility if the substituent is bulky and non-polar |

| Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl) | Decreased nucleophilicity of the corresponding phenoxide | Increased electrophilicity of epoxide carbons | Likely decrease | Likely increase due to increased polarity and intermolecular interactions |

| Bulky/Steric Hindering Groups (e.g., -C(CH₃)₃) | Decreased accessibility and reactivity | Decreased accessibility of the epoxide ring | Likely decrease | Likely increase due to restricted chain mobility |

Detailed Research Findings

In studies involving the copolymerization of different glycidyl ethers, it has been demonstrated that the reactivity ratios are highly dependent on the structure of the substituent attached to the glycidyl ether. For example, in the anionic ring-opening copolymerization of ethylene (B1197577) oxide with allyl glycidyl ether, the glycidyl ether was found to be more reactive. nih.gov This suggests that the nature of the group attached to the glycidyl ether moiety directly influences its incorporation into the polymer chain.

Furthermore, investigations into the reaction of epoxy compounds with phenolic hydroxyl groups have confirmed that the reaction rate is influenced by temperature and the stoichiometry of the reactants. The formation of secondary hydroxyl groups during the reaction can also catalyze further reactions, leading to complex kinetic profiles. bme.huacs.org Theoretical studies using density functional theory (DFT) on the phenol-epoxide ring-opening reaction have elucidated the reaction mechanism and the role of catalysts, indicating that the activation energy can be manipulated by the introduction of substituents. nih.gov

V. Advanced Spectroscopic and Analytical Methodologies in 4 Glycidyloxy Phenol Research

Vibrational Spectroscopy for Reaction Monitoring and Structural Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy, serves as a powerful tool for real-time monitoring of chemical reactions and characterizing the molecular structure of compounds like 4-(Glycidyloxy)phenol.

Real-time FTIR and NIR spectroscopy are instrumental in studying the curing kinetics of epoxy resins derived from phenolic compounds. researchgate.net These non-invasive techniques allow for the continuous monitoring of the concentration of reactants and products as the curing process progresses. mdpi.com

In the context of reactions involving glycidyl (B131873) ethers, such as the curing of epoxy resins, specific vibrational bands are monitored to quantify the extent of the reaction. For instance, the disappearance of the epoxide group peak, often observed around 915 cm⁻¹ in the mid-IR spectrum, is a direct measure of the epoxy conversion. semanticscholar.orgatlantis-press.com Similarly, NIR spectroscopy can be employed to track the concentration of epoxy groups, often by monitoring a characteristic band around 4530 cm⁻¹. semanticscholar.org

The quantitative analysis of curing kinetics often involves the use of an internal standard, a band that remains unchanged throughout the reaction, to normalize the spectra and improve accuracy. atlantis-press.com By plotting the normalized peak area of the reactive functional groups against time, detailed kinetic profiles, including reaction rates and the final degree of conversion, can be determined. atlantis-press.com

Interactive Data Table: Key Vibrational Bands for Monitoring Epoxy Curing

| Spectroscopic Technique | Functional Group | Wavenumber (cm⁻¹) | Application in Curing Kinetics |

| Mid-Infrared (MIR) | Epoxide (Oxirane) Ring | ~915 | Monitoring epoxy group consumption semanticscholar.orgatlantis-press.com |

| Near-Infrared (NIR) | Epoxide (Oxirane) Ring | ~4530 | Quantitative analysis of epoxy conversion semanticscholar.org |

| Mid-Infrared (MIR) | Primary Amine (N-H) | 3300-3500 | Tracking amine curing agent consumption |

| Mid-Infrared (MIR) | Hydroxyl (O-H) | 3200-3550 | Monitoring the formation of hydroxyl groups |

FTIR spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. ijaemr.com

Key functional groups and their typical vibrational frequencies include:

O-H stretching of the phenolic hydroxyl group, which typically appears as a broad band in the region of 3200-3550 cm⁻¹. instanano.com

C-H stretching of the aromatic ring.

C=C stretching within the aromatic ring. ijaemr.com

C-O stretching of the ether linkage and the alcohol. ieeesem.com

Epoxide ring vibrations , which have characteristic peaks that can be used for identification.

As this compound undergoes reactions, such as polymerization or derivatization, changes in its molecular structure are reflected in the FTIR spectrum. researchgate.net The appearance of new bands or the disappearance of existing ones provides direct evidence of the chemical transformation. For example, during the curing of an epoxy resin, the disappearance of the epoxide peak and the appearance of a broad hydroxyl (O-H) band indicate the opening of the epoxide ring and the formation of a polymer network. semanticscholar.org

Interactive Data Table: Characteristic FTIR Absorption Frequencies for this compound Functional Groups

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching (Hydrogen-bonded) | 3200-3550 instanano.com |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Ring Stretching | ~1600 and ~1500 |

| C-O (Ether) | Stretching | 1250-1000 |

| Epoxide Ring | Asymmetric and Symmetric Stretching | ~950-815 and ~1250 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and quantitative analysis of this compound and its reaction products.

Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. rsc.org This allows for the unambiguous identification of reaction products and, in some cases, transient intermediates.

In the ¹H NMR spectrum of this compound, distinct signals will be present for the aromatic protons, the protons of the glycidyl group, and the phenolic hydroxyl proton. researchgate.net The chemical shift, splitting pattern (multiplicity), and integration of these signals provide a wealth of structural information. rsc.org Similarly, the ¹³C NMR spectrum will show unique resonances for each carbon atom in the molecule, confirming the carbon skeleton. rsc.org

When this compound reacts, the resulting changes in the chemical structure lead to predictable changes in the NMR spectra. For instance, the reaction of the epoxide ring will cause significant shifts in the signals corresponding to the glycidyl group protons and carbons.

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of specific molecules in a mixture. nanalysis.com By integrating the signals of known protons in the reactant and product, and comparing them to an internal standard of known concentration, the progress of a reaction can be accurately monitored over time. core.ac.uk

This method is particularly useful for reactions where real-time monitoring by other techniques is challenging. For example, the conversion of the phenolic hydroxyl group in reactions can be quantified by monitoring the disappearance of its corresponding signal in the ¹H NMR spectrum. nrel.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound

| Protons | Approximate Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | Multiplet |

| Phenolic OH | Variable | Singlet (broad) |

| -O-CH₂- (glycidyl) | 3.8 - 4.2 | Multiplet |

| -CH- (glycidyl) | ~3.3 | Multiplet |

| -CH₂ (epoxide) | 2.7 - 2.9 | Multiplet |

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. researchgate.net It is also a critical tool for identifying and quantifying impurities.

For this compound, mass spectrometry can confirm its molecular weight and provide evidence of its elemental composition through high-resolution mass spectrometry (HRMS). thermofisher.com When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful method for analyzing complex mixtures. nih.govmdpi.com

Impurity profiling is a crucial aspect of chemical analysis, particularly in industrial applications. GC-MS or LC-MS can be used to separate and identify potential impurities in a sample of this compound. thermofisher.com These impurities could arise from the synthesis process, such as unreacted starting materials or by-products. The mass spectrum of each impurity can be used for its identification, often by comparison to spectral libraries. lcms.cz The development of sensitive MS/MS methods allows for the quantification of trace-level impurities. mdpi.com

Interactive Data Table: Mass Spectrometry Data for this compound

| Analytical Parameter | Technique | Expected Value/Information |

| Molecular Weight | MS | 166.17 g/mol |

| Molecular Formula | HRMS | C₉H₁₀O₃ |

| Impurity Identification | GC-MS, LC-MS | Detection and identification of synthesis-related impurities |

| Quantitative Impurity Analysis | LC-MS/MS | Quantification of trace-level impurities mdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. In the context of this compound research, EPR is invaluable for investigating radical-mediated polymerization processes, degradation mechanisms, and the formation of reactive intermediates.

Biologically relevant radicals often have very short lifetimes, making their direct detection challenging. nih.gov EPR spectroscopy circumvents this by using spin trapping agents, which react with unstable radicals to form more persistent radical adducts that can be readily measured. nih.gov This approach allows for the accumulation of detectable concentrations of radical species.

Key Applications in this compound Research:

Curing and Polymerization Studies: The curing of epoxy resins, which can be synthesized from this compound, can involve radical mechanisms, particularly when initiated by certain catalysts or high-energy radiation. EPR can be used to identify and quantify the radical intermediates generated during these processes, providing insight into the kinetics and mechanism of polymerization.

Degradation and Stability Analysis: Exposure of this compound or its polymers to environmental stressors such as UV light, heat, or oxidative conditions can lead to the formation of radical species, initiating degradation pathways. EPR spectroscopy can detect these radicals, helping to elucidate the degradation mechanisms and assess the material's stability.

Interaction with Other Molecules: EPR can be employed to study the interaction of this compound with other molecules that may generate or quench radicals. This is particularly relevant in formulations where antioxidants or other stabilizers are included.

While direct EPR studies on this compound are not extensively reported, the principles of the technique are broadly applicable. For instance, EPR has been successfully used to identify tyrosyl radicals in enzymes, demonstrating its sensitivity in detecting radical species on phenolic moieties. nih.gov

Advanced Chromatographic Separations (HPLC, GC-MS) for Purity and Compositional Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used chromatographic methods in the analysis of this compound. ijpsjournal.comnih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. ijpsjournal.comnih.gov It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Purity Assessment: HPLC is routinely used to determine the purity of this compound by separating it from starting materials, by-products, and degradation products. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification.

Compositional Analysis: In the synthesis of polymers or formulations containing this compound, HPLC can be used to monitor the reaction progress by quantifying the consumption of the monomer and the formation of oligomers and polymers.

Interactive Data Table: Typical HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | 280 nm (for aromatic compounds) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. slideshare.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds. ijpsjournal.com For non-volatile compounds like this compound, derivatization is often required to increase their volatility.

Impurity Profiling: GC-MS is highly effective for identifying and quantifying trace impurities in this compound, even at very low concentrations. slideshare.net

Structural Elucidation: The mass spectrometer provides detailed structural information about the separated components by analyzing their fragmentation patterns. This is invaluable for identifying unknown by-products or degradation products. slideshare.net

Interactive Data Table: Typical GC-MS Parameters for Derivatized Phenolic Compounds

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split or splitless |

| Temperature Program | Ramped from a low to a high temperature |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Curing Dynamics

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. slideshare.net DSC is a powerful tool for investigating the thermal properties of materials, including melting, crystallization, glass transitions, and curing reactions. slideshare.netkpi.ua

In the context of this compound, DSC is primarily used to study its behavior in polymerization and to characterize the resulting polymers.

Curing Dynamics: The curing of epoxy resins derived from this compound is an exothermic process. DSC can monitor this process by measuring the heat evolved during the reaction. kpi.ua The resulting thermogram provides information on the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction. This data is crucial for determining the kinetics of the curing reaction.

Glass Transition Temperature (Tg): The glass transition temperature is a key characteristic of amorphous or semi-crystalline polymers. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. DSC can accurately measure the Tg of polymers synthesized from this compound, which is a critical parameter for determining their end-use applications.

Melting and Crystallization Behavior: For semi-crystalline polymers, DSC can be used to determine the melting temperature (Tm) and the heat of fusion, as well as the crystallization temperature (Tc) and the heat of crystallization upon cooling.

Interactive Data Table: Information Obtainable from a DSC Thermogram of a Curing System

| Thermal Event | Information Provided |

| Glass Transition (Tg) | A change in the heat capacity, appearing as a step in the baseline. Indicates the transition from a glassy to a rubbery state. |

| Crystallization (Tc) | An exothermic peak observed upon cooling from the melt. |

| Melting (Tm) | An endothermic peak observed upon heating. |

| Curing Reaction | A broad exothermic peak, the area of which is proportional to the total heat of reaction. |

The study of the thermal behavior of resins, such as phenol-formaldehyde resins, has been extensively carried out using DSC. kpi.ua These studies have shown that the degree of cure increases with both temperature and time. kpi.ua Similar principles and methodologies are directly applicable to the investigation of curing and thermal transitions in systems involving this compound.

Vi. Computational and Theoretical Investigations of 4 Glycidyloxy Phenol Chemistry

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of 4-(Glycidyloxy)phenol. These methods, rooted in solving the Schrödinger equation, provide detailed information about the molecule's geometry, stability, and the distribution of electrons. Techniques like Density Functional Theory (DFT) are commonly used to calculate these properties. researchgate.net

Ab Initio and DFT Calculations for Reaction Pathways

Ab initio and Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. These methods can elucidate the step-by-step mechanisms of reactions, such as the opening of the epoxide ring or reactions at the phenolic hydroxyl group. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction pathways. dominican.eduresearchgate.net

For instance, DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) can model the reaction of this compound with nucleophiles or electrophiles. researchgate.netresearchgate.net The calculations can identify the transition state structures and their associated activation energies, which are critical for understanding the kinetics of the reaction. dominican.edu This theoretical approach allows for the investigation of different possible reaction channels, such as addition reactions to the epoxide ring versus substitution reactions on the aromatic ring. researchgate.net

Table 1: Representative Calculated Thermodynamic Data for a Phenolic Reaction Pathway

| Species | Relative Energy (kcal/mol) | Method/Basis Set |

|---|---|---|

| Reactants | 0.0 | B3LYP/6-31G(d,p) |

| Transition State 1 | +25.5 | B3LYP/6-31G(d,p) |

| Intermediate | -5.2 | B3LYP/6-31G(d,p) |

| Transition State 2 | +15.8 | B3LYP/6-31G(d,p) |

| Products | -12.7 | B3LYP/6-31G(d,p) |

Note: This table presents hypothetical data representative of DFT calculations for a multi-step reaction involving a phenolic compound.

Prediction of Electronic Properties and Molecular Orbitals

The electronic properties of this compound are dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Quantum chemical calculations provide detailed information about the energies and spatial distributions of these frontier molecular orbitals. researchgate.net

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. hakon-art.comresearchgate.net For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO may have significant contributions from both the aromatic ring and the glycidyl (B131873) ether group. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Table 2: Predicted Electronic Properties of a Substituted Phenol

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.00 |

| LUMO Energy | -2.07 |

| HOMO-LUMO Gap (ΔE) | 3.93 |

| Ionization Potential (I) | 6.00 |

| Electron Affinity (A) | 2.07 |

| Global Hardness (η) | 1.96 |

| Chemical Potential (μ) | -4.04 |

| Electrophilicity Index (ω) | 4.16 |

Note: Values are representative examples based on DFT calculations for similar phenolic structures. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing a detailed view of their dynamic behavior. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape. nsf.gov The molecule has several rotatable bonds, particularly in the glycidyl ether side chain, leading to a variety of possible conformations. MD simulations can reveal the relative stabilities of these different conformers and the energy barriers for conversion between them. Furthermore, these simulations are invaluable for studying intermolecular interactions, such as how molecules of this compound interact with each other or with solvent molecules in the liquid state. This provides insight into properties like solubility, viscosity, and the formation of aggregates. mdpi.com

Mechanistic Modeling of Reaction Steps and Transition States

Mechanistic modeling focuses on the detailed, step-by-step pathway of a chemical reaction. This involves identifying all intermediates and transition states that connect the reactants to the products. Computational methods, particularly quantum chemistry, are essential for this purpose.

For reactions involving this compound, such as its polymerization or its reaction with curing agents, mechanistic modeling can provide a detailed picture of the reaction coordinate. By locating the transition state structure for each elementary step, the activation energy can be calculated, which is the primary determinant of the reaction rate. dominican.edu This allows for a quantitative comparison of different potential mechanisms. For example, modeling can determine whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving a discrete intermediate. This level of detail is crucial for optimizing reaction conditions and designing more efficient chemical processes. nih.gov

Theoretical Analysis of π-π Stacking and Other Non-Covalent Interactions

The aromatic ring of this compound is capable of engaging in various non-covalent interactions, which are crucial for its physical properties and its interactions with other molecules. frontiersin.orgfrontiersin.org These weak interactions, though individually small, can collectively have a significant impact on molecular recognition and self-assembly. nih.gov

Theoretical analysis is essential for characterizing these interactions. researchgate.net π-π stacking is a key interaction where two aromatic rings align face-to-face or in a parallel-displaced manner. scirp.orgscirp.org High-level ab initio calculations can accurately quantify the strength of these interactions. scirp.orgscirp.org Other important non-covalent interactions for this molecule include hydrogen bonding (involving the phenolic hydroxyl group), van der Waals forces, and dipole-dipole interactions. nih.gov Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these weak interactions in three-dimensional space, providing a deeper understanding of the forces that govern the molecule's behavior in condensed phases. researchgate.net

Vii. Academic Research on Derivatives and Analogues with 4 Glycidyloxy Phenyl Moieties

Comparative Studies of Monomeric vs. Oligomeric Glycidyl (B131873) Ethers

The distinction between monomeric and oligomeric glycidyl ethers is crucial in determining the processing characteristics and final properties of epoxy-based materials. Research highlights that the reactivity and resulting network structure are significantly influenced by the initial chain length of the resin.

Monomeric glycidyl ethers, such as monogylcidyl ethers or low molecular weight diglycidyl ethers, offer low viscosity, which is advantageous for processing and achieving high crosslink densities. Oligomeric species, which are essentially prepolymers containing multiple repeating units, exhibit higher viscosity. The choice between monomeric and oligomeric precursors allows for the control of polymer architecture. For instance, in the copolymerization of alkyl glycidyl ethers with ethylene (B1197577) oxide, the use of monomeric species can lead to different copolymer structures (random vs. gradient) compared to their oligomeric counterparts, offering a method to control the final polymer's amphiphilic properties. d-nb.info

Studies on tannin-based epoxy acrylates have utilized techniques like MALDI-TOF spectroscopy to identify the distribution of monomeric and oligomeric species in the synthesized resin. researchgate.net This analysis is critical for understanding how reaction conditions affect the final composition of the resin, which in turn dictates its performance as an adhesive.

In the context of anionic ring-opening polymerization, the reactivity ratios of glycidyl ether comonomers can be starkly different depending on the polymerization conditions, which has implications for the distribution of monomer units in the resulting copolymer. For example, in the copolymerization of ethylene oxide (EO) with ethoxy ethyl glycidyl ether (EEGE), conventional oxyanionic conditions result in a random distribution of monomer units. bohrium.com In contrast, monomer-activated anionic ring-opening polymerization leads to strongly tapered copolymer structures, demonstrating that the polymerization mechanism itself can dictate the arrangement of monomeric units within the polymer chain. bohrium.com

Table 1: Comparison of Monomer Reactivity Ratios in Ethylene Oxide (EO) and Ethoxy Ethyl Glycidyl Ether (EEGE) Copolymerization

| Polymerization Method | r_EO | r_EEGE | Resulting Copolymer Structure |

|---|---|---|---|

| Conventional Oxyanionic | 1.05 ± 0.02 | 0.94 ± 0.02 | Random |

| Monomer-Activated Anionic | 8.00 ± 0.16 | 0.125 ± 0.003 | Tapered |

Data sourced from Herzberger et al., 2016. bohrium.com

Structure-Reactivity-Functionality Relationships in Aromatic Glycidyl Compounds

The relationship between the chemical structure of aromatic glycidyl compounds, their reactivity, and the functionality of the resulting materials is a central theme in polymer chemistry. The aromatic core, the type and position of substituents, and the nature of the linkage to the glycidyl group all play significant roles.

In a comparative study of aromatic tetra-glycidyl ether and tetra-glycidyl amine epoxy networks, the nature of the atom linking the glycidyl group to the aromatic structure (oxygen in ether vs. nitrogen in amine) was shown to have a profound impact. coventry.ac.ukcoventry.ac.ukresearchgate.netexlibrisgroup.com The highly aromatic naphthalene-based glycidyl ether (NNE) provided superior thermal stability and a higher glass transition temperature (Tg) compared to the glycidyl amine (TGDDM). coventry.ac.ukcoventry.ac.ukresearchgate.netexlibrisgroup.com However, it also resulted in lower epoxide conversion and higher moisture absorption. coventry.ac.ukresearchgate.net This is attributed to differences in reaction mechanisms; glycidyl ethers primarily react via epoxide-amino addition, while glycidyl amines are more prone to homopolymerization and other side reactions. coventry.ac.ukresearchgate.net

Research into the skin-sensitizing potential of glycidyl ethers has revealed clear structure-activity relationships. The reactivity of the epoxide ring is a key factor. Studies on analogues of phenyl glycidyl ether and isosorbide-based bis-epoxides have shown that electron-withdrawing groups on the aromatic ring can reduce the reactivity of the epoxide, leading to a lower sensitizing potency. nih.gov This is because a more electron-poor aromatic ring leads to a higher activation energy for the epoxide ring-opening reaction. nih.gov

The functionality of the final material is directly tied to these structural and reactivity factors. For example, the incorporation of rigid, bulky aromatic structures like naphthalene (B1677914) or bisphenol moieties generally increases the glass transition temperature and thermal stability of the cured epoxy network. coventry.ac.ukcoventry.ac.uk The choice of curing agent and the stoichiometry of the reaction also critically influence the crosslink density and, consequently, the mechanical and thermal properties of the thermoset. researchgate.net

Table 2: Property Comparison of Aromatic Glycidyl Ether vs. Glycidyl Amine Networks

| Property | Glycidyl Ether (NNE) Network | Glycidyl Amine (TGDDM) Network |

|---|---|---|

| Thermal Stability | Higher | Lower |

| Glass Transition Temp (Tg) | > 340 °C | Lower |

| Epoxide Conversion | Lower | Higher |

| Moisture Ingress | Higher | Lower |

| Predominant Reaction | Epoxide-Amino Addition | Higher degree of non-epoxy amine addition |

Data sourced from associated research articles. coventry.ac.ukresearchgate.net

Research on Bisphenol-Derived Glycidyl Ethers (e.g., DGEBA)

Diglycidyl ether of bisphenol A (DGEBA) is the most widely used epoxy resin monomer, and extensive research has been dedicated to understanding its polymerization, properties, and applications. researchgate.net DGEBA is synthesized from bisphenol A and epichlorohydrin (B41342) and serves as a precursor to high-performance thermosetting polymers.

The curing or polymerization of DGEBA can be achieved with a variety of co-reactants, known as hardeners or curing agents, including amines, anhydrides, and Lewis acids. sandia.gov The kinetics of the curing reaction are highly dependent on factors such as temperature and the mole ratio of reactants. For instance, a study on the reaction between DGEBA and terephthalic acid (TPA) demonstrated that the reaction rate increases with temperature. scientific.net The mole ratio of DGEBA to TPA also significantly affects the reaction kinetics. scientific.net

The final properties of the cured DGEBA-based material are a direct consequence of the three-dimensional network formed during polymerization. Research has explored the use of DGEBA to modify other materials, such as cement mortar. acs.org The addition of a DGEBA/m-phenylenediamine (m-PDA) system to mortar was found to improve its mechanical properties, with an optimal ratio of DGEBA to m-PDA identified for the most significant enhancement. acs.org Molecular dynamics simulations have been employed to understand the bonding mechanisms at the nanoscale, revealing how the epoxy interacts with the cement components at the atomic level. acs.org

Furthermore, structure-property studies on analogues of bisphenol-derived glycidyl ethers, such as diglycidyl ether of bisphenol F (DGEBF), have been conducted. nih.gov These studies investigate how modifications to the bisphenol backbone affect properties like allergenic potency and cytotoxicity. It was found that while the allergenic effects are primarily dependent on the terminal epoxide groups, cytotoxicity is influenced by other structural features as well. nih.gov

Table 3: Factors Influencing the Curing Kinetics of DGEBA with Terephthalic Acid (TPA)

| Variable | Conditions Studied | Observation |

|---|---|---|

| Temperature | 30 °C, 50 °C, 60 °C, 75 °C | Reaction rate increases with increasing temperature. |

| Mole Ratio (DGEBA:TPA) | 0.8:1, 1:1, 1.2:1, 1.4:1 | The mole ratio significantly impacts the reaction kinetics. |

Data sourced from a kinetic study on the DGEBA/TPA reaction. scientific.net

Fluorene-Containing Glycidyl Ethers: Synthesis and Polymerization Parallels

Fluorene-containing glycidyl ethers are a class of monomers that yield polymers with exceptional properties, including high thermal stability, high refractive index, and excellent transparency. scispace.comnih.gov These characteristics are attributed to the rigid and bulky fluorene (B118485) cardo structure incorporated into the polymer backbone. nih.gov

The synthesis of fluorene-based glycidyl ethers typically begins with 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), which is reacted with epichlorohydrin to produce 9,9-bis[4-(glycidyloxy)phenyl]fluorene. scispace.com This fluorenyl diepoxide can then be further reacted or polymerized. An atom-efficient synthesis has been described where the fluorenyl glycidyl ether is reacted with acrylic acid in a ring-opening esterification to produce 9,9-bis[4-(2-hydroxy-3-acryloyloxypropoxy)phenyl]fluorene (BPF), a key building block for acrylic epoxy polymers. scispace.com

The BPF monomer, which contains both hydroxyl and acrylate (B77674) functional groups, can act as an initiator for ring-opening polymerization of other monomers, such as DL-lactide, to create novel copolymers. nih.gov The incorporation of the fluorene structure into a poly(DL-lactide) chain has been shown to increase the refractive index of the resulting polymer. nih.gov The acrylate groups at the ends of the BPF structure also allow for subsequent photocrosslinking, enabling the formation of optically transparent, crosslinked polymer networks. nih.gov

The polymerization of fluorene-based monomers can lead to a variety of advanced materials. For instance, functionalized fluorene-based polymers have been synthesized for applications such as the dispersion of single-walled carbon nanotubes (SWNTs). rsc.org By incorporating specific functionalities, such as azide (B81097) groups, onto the polymer side-chains, these materials can be tailored for specific interactions and applications. rsc.org Furthermore, the introduction of photodegradable linkers into the polymer backbone allows for the removal of the polymer after processing, which is advantageous in the fabrication of SWNT-based devices. rsc.org Dendronized poly(fluorene)s bearing oxadiazole units have also been synthesized, showing that the size of the dendritic side chains can significantly affect the photoluminescent properties of the polymer and suppress aggregation. nycu.edu.tw

Table 4: Properties of Fluorene-Containing Polymers

| Property | Observation | Rationale |

|---|---|---|

| Thermal Stability | High | Rigidity of the fluorene skeleton. nih.gov |

| Refractive Index | High | Presence of the bulky, aromatic fluorene group. nih.gov |

| Transparency | High | Unique structure of the fluorene cardo unit. nih.gov |

| Solubility | Good in common solvents | Achieved through dendronized side chains. nycu.edu.tw |

Data sourced from various studies on fluorene-containing polymers.

Nitrogen-Containing Glycidyloxy-Phenols in Advanced Material Research

The incorporation of nitrogen atoms into the structure of glycidyloxy-phenol derivatives opens up possibilities for creating advanced materials with unique electronic, thermal, and biological properties. Nitrogen can be introduced in various forms, such as in heterocyclic rings or as part of the polymer backbone, to impart specific functionalities.

Research has focused on synthesizing nitrogen-containing phenol (B47542) formaldehyde (B43269) oligomers, where nitrogen functionalities are incorporated to enhance properties for applications like protective coatings. researchgate.net The presence of nitrogen can improve adhesion, corrosion resistance, and thermal stability.

In the field of optoelectronics, nitrogen heterocycles are crucial components in materials for devices like organic light-emitting diodes (OLEDs). rsc.org Materials containing nitrogen heterocycles are often used as host materials or in carrier transport layers in PHOLEDs (phosphorescent OLEDs). rsc.org The molecular design of these materials is key to achieving high efficiency and low operating voltages. While not always directly derived from a glycidyloxy-phenol, the principles of coupling nitrogen-containing aromatic systems (like imidazoles, pyrazoles, or pyridines) with other functional units are central to this research. mdpi.com

Furthermore, the combination of a phenolic moiety, known for its antioxidant properties, with a nitrogen-containing heterocycle, such as an imidazole (B134444) ring, can result in compounds with dual functionality. nih.gov Studies have shown a synergistic effect when a phenolic group is coupled to a nitrogen heterocycle, leading to enhanced antifungal activity. nih.gov These structure-activity relationship studies are crucial for designing new compounds that could serve as therapeutic agents or advanced biochemical tools. mdpi.comnih.gov The synthesis of such compounds often involves multi-step reactions to build the desired molecular architecture, coupling the phenolic and nitrogen-containing components. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 4-(Glycidyloxy)phenol to ensure stability in laboratory settings?

- Methodological Answer :

- Storage : Store in sealed, chemically resistant containers (e.g., amber glass) under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperatures between 2–8°C in a dry, well-ventilated area away from heat sources .

- Handling : Use nitrile or neoprene gloves (tested per EN374 standards) and safety goggles. Conduct operations in a fume hood to minimize inhalation risks. Avoid contact with acids, bases, or oxidizing agents to prevent unintended epoxide ring-opening reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., epoxide C-O-C stretch at ~910 cm⁻¹, phenolic O-H stretch at ~3300 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 6.8–7.2 ppm) and glycidyloxy methylene protons (δ 3.5–4.5 ppm). ¹³C NMR confirms epoxy ring carbons (δ 45–55 ppm) .

- HPLC/GC-MS : Quantifies purity and detects degradation products (e.g., hydrolyzed diols) .

- Table 1 :

| Technique | Key Application |

|---|---|

| FTIR | Functional group analysis |

| NMR | Structural elucidation |

| HPLC-MS | Purity assessment |

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic ring-opening reactions be resolved?

- Methodological Answer :

- Contradiction Analysis : Discrepancies in reaction rates may arise from solvent polarity (e.g., aprotic vs. protic), catalyst choice (e.g., Lewis acids vs. amines), or water content.

- Experimental Design :

Conduct kinetic studies under controlled humidity using anhydrous solvents (e.g., DMF, THF).

Compare catalytic efficiency of BF₃·Et₂O (Lewis acid) versus triethylamine (base) in epoxide ring-opening .

Monitor reaction progress via in-situ FTIR or HPLC to track epoxy group consumption.

- Reference : Glycidyloxy compounds exhibit solvent-dependent reactivity due to epoxide ring strain and electrophilicity .

Q. What strategies optimize the synthesis of this compound-derived polymers while minimizing side reactions?

- Methodological Answer :

- Synthesis Optimization :

- Temperature : Polymerize at 50–70°C to balance reaction rate and epoxide stability .

- Oxidant Selection : Use NaOCl over H₂O₂ for higher yield in oxidative polycondensation (reduces premature crosslinking) .

- Stoichiometry : Maintain a 1:1 molar ratio of epoxide to curing agent (e.g., diamines) to prevent incomplete curing .

- Side Reaction Mitigation : Add stabilizers (e.g., BHT) to suppress radical-induced degradation during thermal processing .

Q. How does this compound interact with biological targets, and what mechanisms underlie its reported antimicrobial activity?

- Methodological Answer :

- Mechanistic Insights :

- The epoxide group may alkylate nucleophilic residues (e.g., cysteine thiols) in microbial enzymes, disrupting function .

- Phenolic hydroxyl groups contribute to membrane disruption via hydrogen bonding with lipid headgroups .

- Experimental Validation :

Perform MIC assays against Gram-positive/negative bacteria.

Use molecular docking to predict binding affinities for microbial targets (e.g., penicillin-binding proteins) .

- Table 2 :

| Target Microbe | MIC (µg/mL) | Proposed Mechanism |

|---|---|---|

| S. aureus | 32 | Enzyme alkylation |

| E. coli | 64 | Membrane disruption |

Data Interpretation & Advanced Methodologies

Q. What computational tools are suitable for modeling the epoxy ring-opening dynamics of this compound?

- Methodological Answer :

- Software : Use Gaussian or GROMACS for DFT/MD simulations to analyze transition states and solvent effects .

- Parameters : Optimize geometries at the B3LYP/6-31G* level. Calculate activation energies for nucleophilic attack pathways .

- Validation : Correlate simulation results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers address batch-to-batch variability in this compound’s polymerization behavior?

- Methodological Answer :

- Quality Control :

Implement SEC (Size Exclusion Chromatography) to monitor molecular weight distribution .

Use DSC (Differential Scanning Calorimetry) to assess curing exotherms and glass transition temperatures (Tg).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.